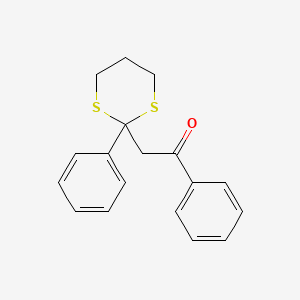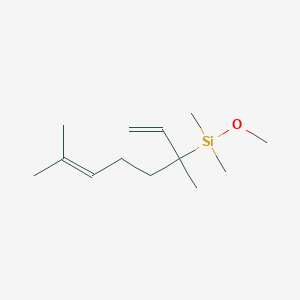
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is an organosilicon compound that features a unique combination of a silicon atom bonded to both organic and inorganic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a versatile intermediate in organic synthesis. The pathways involved include hydrosilylation and nucleophilic substitution, which enable the formation of diverse organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: A monoterpenoid alcohol with similar structural features.
Linalyl acetate: An ester of linalool, commonly found in essential oils.
Linalyl formate: Another ester of linalool with distinct properties.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is unique due to its silicon-containing structure, which imparts different chemical reactivity and physical properties compared to purely organic compounds. This uniqueness makes it valuable in applications where traditional organic compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
94613-59-9 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,15(6,7)14-5)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
InChI-Schlüssel |
WLFDKBQMRMCLKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)[Si](C)(C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)



![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
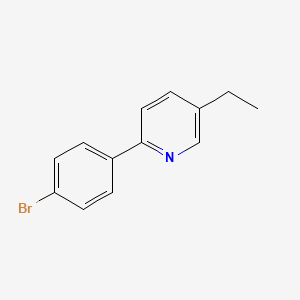
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
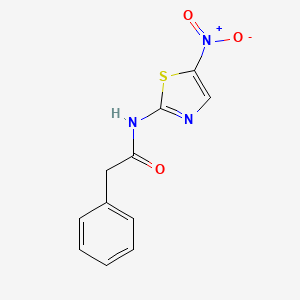
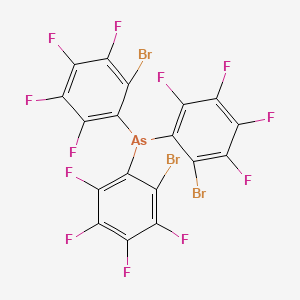
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
